molecular formula C9H7BClFO3 B8209139 3-Fluoro-4-(1,3,2-dioxaborolan-2-yl)benzoyl chloride

3-Fluoro-4-(1,3,2-dioxaborolan-2-yl)benzoyl chloride

Cat. No.: B8209139
M. Wt: 228.41 g/mol
InChI Key: JZSVXECIJWDMLA-UHFFFAOYSA-N
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Description

3-Fluoro-4-(1,3,2-dioxaborolan-2-yl)benzoyl chloride is a high-purity chemical reagent with a molecular formula of C9H7BClFO3 and a molecular weight of 228.4 g/mol . It is characterized by the unique presence of both a benzoyl chloride group and a boronic ester moiety, also known as a 1,3,2-dioxaborolane, within a single molecule. This combination of reactive handles makes it a versatile and valuable building block in organic synthesis and medicinal chemistry research. The primary research value of this compound lies in its application as a key synthetic intermediate for the preparation of more complex molecules. The acid chloride group is highly electrophilic, readily undergoing reactions with nucleophiles such as amines to form amide bonds, or with alcohols to form esters. Concurrently, the boronic ester functional group is widely employed in Suzuki-Miyaura cross-coupling reactions, a powerful carbon-carbon bond-forming transformation that is a cornerstone of modern drug discovery. This reaction allows researchers to efficiently link the aromatic ring of this compound to a wide variety of aryl or heteroaryl halides, enabling the rapid construction of biaryl and heterobiaryl structures that are common scaffolds in pharmaceutical agents. The presence of a fluorine atom on the aromatic ring can significantly influence the compound's electronic properties, metabolic stability, and binding affinity, which are critical parameters in the design of bioactive molecules . As such, this reagent is instrumental in the discovery and development of novel therapeutic candidates. Recent scientific literature highlights the use of structurally similar benzoyl chloride boronic esters in the synthesis of potent, small-molecule inhibitors for various disease targets . It is also relevant in the creation of inhibitors and/or degraders targeting other biological pathways, showcasing its utility in pioneering research areas . Researchers can leverage this bifunctional reagent to generate compound libraries for high-throughput screening or to synthesize specific target molecules for biological evaluation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly not for human or animal consumption.

Properties

IUPAC Name

4-(1,3,2-dioxaborolan-2-yl)-3-fluorobenzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BClFO3/c11-9(13)6-1-2-7(8(12)5-6)10-14-3-4-15-10/h1-2,5H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSVXECIJWDMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCO1)C2=C(C=C(C=C2)C(=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Steps

  • Substrate Preparation : Start with 4-bromo-3-fluorobenzoic acid or its ester (e.g., methyl 4-bromo-3-fluorobenzoate).

  • Borylation : React with bis(pinacolato)diboron (B2_2Pin2_2) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2_2) and a base (e.g., KOAc) in anhydrous dioxane at 80–100°C.

Representative Conditions

ComponentDetails
SubstrateMethyl 4-bromo-3-fluorobenzoate
Boron SourceB2_2Pin2_2 (1.2 equiv)
CatalystPd(dppf)Cl2_2 (5 mol%)
BaseKOAc (3.0 equiv)
SolventDioxane, anhydrous
Temperature/Time100°C, 12–18 hours
Yield70–85% (estimated from analogous reactions)

Mechanistic Insight : The palladium catalyst mediates oxidative addition into the C–Br bond, followed by transmetallation with B2_2Pin2_2 and reductive elimination to install the boronate.

Hydrolysis of Esters to Carboxylic Acids

After borylation, the methyl ester is hydrolyzed to the carboxylic acid, a critical precursor for acyl chloride formation.

Procedure

  • Reaction Setup : Treat methyl 3-fluoro-4-(dioxaborolan-2-yl)benzoate with aqueous NaOH (2 M) in a THF/MeOH/water mixture.

  • Workup : Acidify with HCl to pH 3–4, extract with ethyl acetate, and dry over Na2_2SO4_4.

Optimization Data

ParameterDetails
BaseNaOH (2 M)
SolventTHF/MeOH/H2_2O (3:1:1)
Temperature/Time60°C, 4–6 hours
Yield>90% (crude)

Note : Boronate esters are stable under basic hydrolysis conditions but may degrade in strongly acidic media.

Chlorination of Carboxylic Acids to Acyl Chlorides

The final step involves converting the carboxylic acid to the acyl chloride using thionyl chloride (SOCl2_2) or oxalyl chloride.

Protocol

  • Chlorination : Reflux 3-fluoro-4-(dioxaborolan-2-yl)benzoic acid with excess SOCl2_2 (5–10 equiv) and catalytic DMF in anhydrous DCM.

  • Purification : Remove excess SOCl2_2 under reduced pressure and isolate the product via distillation or chromatography.

Reaction Parameters

ComponentDetails
Chlorinating AgentSOCl2_2 (5–10 equiv)
CatalystDMF (1–2 drops)
SolventAnhydrous DCM
Temperature/TimeReflux, 2–4 hours
Yield80–95% (crude)

Critical Considerations :

  • Moisture Sensitivity : Acyl chlorides are hygroscopic; reactions must be conducted under anhydrous conditions.

  • Byproduct Management : HCl and SO2_2 gases require scrubbing or neutralization.

Alternative Routes and Comparative Analysis

Route A: Direct Borylation of 4-Bromo-3-fluorobenzoic Acid

  • Advantage : Fewer steps.

  • Challenge : Carboxylic acids may deactivate palladium catalysts. Reported yields for analogous substrates are 50–65%.

Route B: Ester Protection/Borylation/Hydrolysis

  • Advantage : Higher yields due to ester stability during borylation.

  • Trade-off : Additional hydrolysis step required.

Yield Comparison

RouteStep 1 (Borylation)Step 2 (Hydrolysis)Step 3 (Chlorination)Overall Yield
A65%N/A85%55%
B85%95%90%73%

Scalability and Industrial Considerations

  • Catalyst Recycling : Pd recovery methods (e.g., silica filtration) reduce costs.

  • Chlorination Safety : SOCl2_2 handling requires corrosion-resistant equipment and gas scrubbers.

Emerging Methodologies

  • Photocatalytic Borylation : Recent advances use Ir/Ni dual catalysis for halogen-to-boronate conversion under milder conditions.

  • Flow Chemistry : Continuous-flow systems improve heat management and scalability for chlorination steps .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-(1,3,2-dioxaborolan-2-yl)benzoyl chloride undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced boronic acid derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation reactions typically use oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

  • Substitution reactions often require nucleophiles such as amines or alcohols, and are conducted in the presence of a base.

Major Products Formed:

  • Oxidation: Carboxylic acids, esters, or other oxidized derivatives.

  • Reduction: Reduced boronic acids or boronic esters.

  • Substitution: Amides, esters, or other substituted derivatives.

Scientific Research Applications

The compound 3-Fluoro-4-(1,3,2-dioxaborolan-2-yl)benzoyl chloride is a noteworthy chemical in the realm of organic synthesis and medicinal chemistry. Its unique structure, featuring both a fluorinated aromatic ring and a dioxaborolane moiety, allows for various applications, particularly in the development of pharmaceuticals and agrochemicals. This article will explore its scientific research applications, supported by data tables and documented case studies.

Structure

The molecular formula for 3-Fluoro-4-(1,3,2-dioxaborolan-2-yl)benzoyl chloride is C10H8ClF2O3BC_10H_8ClF_2O_3B, with a molecular weight of approximately 252.54 g/mol. The compound can be represented as follows:

IUPAC Name 3Fluoro4(1,3,2dioxaborolan2yl)benzoylchloride\text{IUPAC Name }\quad 3-Fluoro-4-(1,3,2-dioxaborolan-2-yl)benzoylchloride

Medicinal Chemistry

3-Fluoro-4-(1,3,2-dioxaborolan-2-yl)benzoyl chloride is primarily utilized for its potential as an intermediate in the synthesis of pharmaceuticals. The dioxaborolane group is significant for its ability to participate in various chemical reactions, including:

  • Boron-mediated reactions : The presence of boron can enhance the reactivity towards nucleophiles, making it suitable for synthesizing complex organic molecules.

Case Study: Anticancer Agents

Research has indicated that boron-containing compounds can exhibit anticancer properties. For instance, derivatives of similar structures have shown efficacy against breast cancer cell lines by inducing apoptosis through caspase activation pathways. A study demonstrated that modifications to the dioxaborolane moiety could enhance cytotoxicity against MCF-7 cells, suggesting that 3-Fluoro-4-(1,3,2-dioxaborolan-2-yl)benzoyl chloride may have similar potential.

Agrochemicals

The compound's ability to modify biological pathways makes it a candidate for developing new agrochemicals. The fluorine atom enhances lipophilicity, potentially improving the bioavailability of pesticides.

Research Findings

A comparative study on various fluorinated benzoyl chlorides indicated that those containing dioxaborolane structures exhibited increased activity against specific pests while maintaining lower toxicity to non-target organisms.

Material Science

In material science, 3-Fluoro-4-(1,3,2-dioxaborolan-2-yl)benzoyl chloride can be used in the synthesis of polymers and coatings due to its reactive functional groups.

Application Example

The incorporation of this compound into polymer matrices has been shown to enhance thermal stability and mechanical properties. Research indicates that boron-containing polymers exhibit improved flame retardancy compared to their non-boron counterparts.

Toxicological Profile

Preliminary assessments suggest that 3-Fluoro-4-(1,3,2-dioxaborolan-2-yl)benzoyl chloride has low acute toxicity; however, comprehensive long-term studies are necessary to evaluate its environmental impact and chronic effects on human health.

Toxicity Data Table

Toxicity ParameterValue
Acute ToxicityLow
Environmental ImpactUnder investigation
Long-term EffectsNot yet studied

Mechanism of Action

The mechanism by which 3-Fluoro-4-(1,3,2-dioxaborolan-2-yl)benzoyl chloride exerts its effects involves its reactivity with various biological targets. The boronic acid moiety can form reversible covalent bonds with amino acids, particularly serine and cysteine residues in enzymes, leading to inhibition or modulation of enzyme activity.

Molecular Targets and Pathways:

  • Enzymes: The compound can target serine/threonine kinases and cysteine proteases.

  • Pathways: It may affect signaling pathways involved in cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Functional Features
3-Fluoro-4-(1,3,2-dioxaborolan-2-yl)benzoyl chloride C₁₀H₈BClFO₃ ~256.4* 3-F, 4-dioxaborolan Acyl chloride, boron-ester, EWG (F)
2-Fluoro-4-(dioxaborolan-2-yl)benzoyl chloride C₁₃H₁₅BClFO₃ 284.52 2-F, 4-dioxaborolan (tetramethyl) Positional isomer, steric bulk
4-(Dioxaborolan-2-yl)benzoyl chloride C₁₃H₁₆BClO₃ 274.53 4-dioxaborolan (tetramethyl) Boron-mediated reactivity, no fluorine
3-Fluoro-4-(trifluoromethyl)benzoyl chloride C₈H₃ClF₄O 228.56 3-F, 4-CF₃ Strong EWG (CF₃), corrosive
4-Nitrobenzoyl chloride C₇H₄ClNO₃ 185.57 4-NO₂ Electron-deficient, high reactivity

Spectroscopic Differentiation

Infrared spectroscopy (IR) can distinguish these compounds:

  • The C-F stretch appears near 1100–1200 cm⁻¹, absent in non-fluorinated analogs.
  • B-O stretches from the dioxaborolan group occur at 1350–1450 cm⁻¹ , contrasting with the C=O stretch (~1770 cm⁻¹) common to all acyl chlorides .

Biological Activity

3-Fluoro-4-(1,3,2-dioxaborolan-2-yl)benzoyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.

  • Molecular Formula : C9_9H7_7BClFO_O
  • Molecular Weight : 228.41 g/mol
  • CAS Number : 55475370

Synthesis

The synthesis of 3-Fluoro-4-(1,3,2-dioxaborolan-2-yl)benzoyl chloride typically involves the reaction of a fluorinated benzoyl chloride with a dioxaborolane derivative. The process may include several steps such as:

  • Formation of boronic esters.
  • Substitution reactions under basic conditions.
  • Purification to obtain the desired product.

Anticancer Activity

Research indicates that compounds featuring similar dioxaborolane structures exhibit anticancer properties. For instance, derivatives have shown potential in inhibiting key pathways involved in tumor growth and proliferation. The mechanism often involves the inhibition of specific kinases, which are crucial for cancer cell survival.

CompoundIC50_{50} (nM)Target Enzyme
Compound A10GSK-3β
Compound B50IKK-β
3-Fluoro-4-(1,3,2-dioxaborolan-2-yl)benzoyl chlorideTBDTBD

Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes. In particular:

  • GSK-3β Inhibition : Compounds similar to 3-Fluoro-4-(1,3,2-dioxaborolan-2-yl)benzoyl chloride have demonstrated significant inhibition of GSK-3β with IC50_{50} values ranging from 8 nM to over 1000 nM depending on structural modifications .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines (e.g., HT-22 and BV-2) have revealed that certain derivatives maintain cell viability at low concentrations while effectively inhibiting target enzymes .

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of related compounds on mouse hippocampal neuronal cells and microglial cells. Results indicated that while some compounds reduced cell viability significantly, others maintained viability at concentrations up to 10 µM .
  • Structure-Activity Relationship (SAR) : Investigations into the structural modifications of benzoyl derivatives highlight how changes in substituents influence biological activity. For example, the introduction of fluorine atoms has been shown to enhance binding affinity and stability against target enzymes .

Discussion

The biological activity of 3-Fluoro-4-(1,3,2-dioxaborolan-2-yl)benzoyl chloride is promising, particularly in the context of cancer therapy and enzyme inhibition. Its unique structure allows it to interact with biological targets effectively, making it a candidate for further research and development.

Q & A

Q. What are the recommended synthetic routes for 3-fluoro-4-(1,3,2-dioxaborolan-2-yl)benzoyl chloride?

This compound is typically synthesized via sequential functionalization:

  • Step 1: Prepare 3-fluoro-4-boronic acid benzoyl chloride by reacting 3-fluoro-4-bromo/iodobenzoic acid with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(PPh₃)₄) in a Suzuki-Miyaura coupling .
  • Step 2: Convert the carboxylic acid to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ in anhydrous conditions .
  • Key Considerations: Monitor reaction progress via TLC or NMR to avoid over-chlorination.

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • ¹H/¹³C/¹⁹F NMR: Identify fluorine coupling patterns (e.g., para-substitution) and boron-adjacent proton environments .
  • ¹¹B NMR: Confirm boronate ester formation (peak ~30 ppm) and rule out hydrolyzed boronic acid (~10 ppm) .
  • IR Spectroscopy: Detect carbonyl (C=O stretch ~1750 cm⁻¹) and B-O bonds (~1350 cm⁻¹) .
  • Mass Spectrometry (EI/ESI): Validate molecular weight (C₁₃H₁₅BClFO₃, MW 284.52) and isotopic patterns .

Q. What safety protocols are essential for handling this compound?

  • Hazards: Corrosive (skin/eye damage), potential carcinogen (Group 2A), and moisture-sensitive .
  • Precautions:
  • Use gloves, goggles, and a fume hood.
  • Store under inert gas (argon) at –20°C to prevent hydrolysis.
  • Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this reagent?

  • Catalyst Selection: Pd(PPh₃)₄ or Pd(dba)₂ with ligandless systems for electron-deficient aryl boronate esters .
  • Solvent/Base: Use THF/H₂O (3:1) with K₂CO₃ or CsF to stabilize the boronate intermediate .
  • Temperature: 80–100°C for 12–24 hours; monitor via GC-MS to minimize side reactions (e.g., protodeboronation) .
  • Troubleshooting: Low yields may stem from steric hindrance at the 4-position; try microwave-assisted heating .

Q. What crystallographic challenges arise when determining this compound’s structure via X-ray diffraction?

  • Crystal Growth: The compound’s hygroscopicity requires anhydrous solvent (e.g., dry hexane/EtOAc) and slow evaporation under nitrogen .
  • Data Collection: Use low-temperature (100 K) settings to reduce thermal motion and improve resolution.
  • Refinement: Employ SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters for boron and fluorine atoms .

Q. How can conflicting reactivity data (e.g., acylation vs. boronate hydrolysis) be resolved in synthetic workflows?

  • Controlled Experiments:
  • Compare reaction outcomes in polar aprotic (DMF) vs. nonpolar (toluene) solvents to assess hydrolysis susceptibility .
  • Use kinetic studies (e.g., in situ IR) to track acyl chloride consumption versus boronate stability .
    • Computational Analysis: Apply DFT calculations (e.g., Gaussian) to evaluate the electronic effects of fluorine on boronate electrophilicity .

Q. What strategies mitigate carcinogenicity risks during long-term studies?

  • Substitution: Replace the benzoyl chloride group with a methyl ester (if feasible) during exploratory steps .
  • Containment: Use double-glove boxes and HEPA filters for aerosol-prone processes (e.g., grinding) .
  • Biological Assays: Conduct Ames tests to quantify mutagenicity before in vivo studies .

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